ManNaz

Metabolic Oligosaccharide Engineering Enzymatic Synthesis Sialic Acid Aldolase

ManNaz (N-azidoacetylmannosamine, CAS 361154-23-6) is a click chemistry-compatible monosaccharide analog of N-acetylmannosamine (ManNAc) used in metabolic oligosaccharide engineering (MOE). The compound features an azide group on the N-acyl side chain, enabling bioorthogonal ligation with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for subsequent detection or enrichment.

Molecular Formula C8H14N4O6
Molecular Weight 262.22 g/mol
CAS No. 361154-23-6
Cat. No. B3262741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManNaz
CAS361154-23-6
Molecular FormulaC8H14N4O6
Molecular Weight262.22 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O
InChIInChI=1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14)
InChIKeyAFNOHTDETQTADW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ManNaz (CAS 361154-23-6) Procurement: Azido Sugar for Metabolic Glycoengineering


ManNaz (N-azidoacetylmannosamine, CAS 361154-23-6) is a click chemistry-compatible monosaccharide analog of N-acetylmannosamine (ManNAc) used in metabolic oligosaccharide engineering (MOE) [1]. The compound features an azide group on the N-acyl side chain, enabling bioorthogonal ligation with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for subsequent detection or enrichment . Unlike its peracetylated derivative Ac₄ManNAz, ManNaz is the free hydroxyl form that serves as the direct substrate for sialic acid biosynthesis enzymes, making it essential for enzymatic synthesis of azido-sialic acids and for applications where differential cellular uptake kinetics or cytotoxicity profiles are desired [2].

Why ManNaz Cannot Be Substituted with Generic Azido Sugars or Ac₄ManNAz for Critical Workflows


ManNaz exhibits distinct biochemical behavior compared to its closest analogs. It is not interchangeable with peracetylated Ac₄ManNAz, which dominates the literature but requires intracellular deacetylation and shows higher cytotoxicity [1]. Furthermore, ManNaz shows significantly different metabolic incorporation efficiency compared to ManNAl, SiaNAz, and SiaNAl across multiple cell lines, with ManNaz identified as the most promiscuous reporter [2]. Its enzymatic conversion rate by sialic acid aldolase is superior to other N-acyl ManNAc analogs such as ManNLev and ManNSH, making it the preferred substrate for cell-free enzymatic synthesis of azido-sialic acids [3]. Procurement of a generic azido sugar without verifying these specific performance characteristics risks experimental failure, particularly in studies requiring defined metabolic flux or low cytotoxicity.

ManNaz Product-Specific Quantitative Differentiation: Evidence-Based Selection Criteria


Enzymatic Conversion Rate of ManNaz vs. ManNLev and ManNSH by Sialic Acid Aldolase

ManNaz demonstrates a superior enzymatic conversion rate to its corresponding azido-sialic acid compared to other N-acyl ManNAc analogs. In a direct head-to-head comparison using recombinant sialic acid aldolase, ManNaz exhibited the highest reaction velocity among the tested non-natural substrates [1].

Metabolic Oligosaccharide Engineering Enzymatic Synthesis Sialic Acid Aldolase

Cell Surface Labeling Efficiency of ManNaz vs. Ac₄ManNAz in Human Cell Lines

In a comparative study across multiple human cell lines, ManNaz provided substantially higher fold-increase in cell surface fluorescence signal compared to its peracetylated counterpart Ac₄ManNAz, indicating more efficient metabolic incorporation and labeling [1].

Bioorthogonal Chemistry Sialylation Flow Cytometry

Comparative Cytotoxicity and Effective Labeling Concentration of 1,3,4-O-Bu₃ManNAz vs. Ac₄ManNAz

The butanoylated analog 1,3,4-O-Bu₃ManNAz, derived from ManNaz, demonstrates a significantly improved therapeutic index compared to the peracetylated gold standard Ac₄ManNAz, achieving effective labeling at lower concentrations without inducing apoptosis [1]. While this data is for a derivative, it establishes the ManNaz core scaffold's favorable cytotoxicity profile relative to peracetylated compounds.

Cytotoxicity Apoptosis Concentration-Dependent Labeling

Metabolic Incorporation Promiscuity: ManNaz vs. ManNAl, SiaNAz, SiaNAl Across Cell Lines

ManNaz was identified as the most promiscuous metabolized reporter among five tested analogs, showing robust incorporation across diverse human cell lines including colon cancer (CCD841CoN, HT29, HCT116) and standard lines (HEK293, HeLa) [1]. In contrast, ManNAl, SiaNAz, and SiaNAl exhibited marked cell-type dependence.

Metabolic Labeling Cell-Type Specificity Sialoglycoprotein

Optimal Application Scenarios for ManNaz (CAS 361154-23-6) Based on Quantitative Evidence


Cell-Free Enzymatic Synthesis of Azido-Sialic Acid (Neu5NAz) and CMP-Neu5NAz

ManNaz is the superior substrate for in vitro enzymatic production of azido-sialic acid (Neu5NAz) using recombinant sialic acid aldolase, with a reaction rate 1.6- to 1.7-fold higher than ManNLev and ManNSH [1]. Subsequent conversion to CMP-Neu5NAz using CMP-NeuAc synthetase enables the enzymatic remodeling of glycoproteins for site-specific conjugation, a critical step in the development of antibody-drug conjugates (ADCs) and other bioconjugates [2].

Robust Metabolic Labeling Across Diverse Cell Types in Sialylation Studies

When conducting metabolic oligosaccharide engineering experiments across multiple cell lines or when the optimal reporter for a new cell type is unknown, ManNaz is the most reliable choice. It was identified as the most promiscuous reporter, providing robust labeling of sialoglycoproteins in human colon cancer cell lines (CCD841CoN, HT29, HCT116) and standard lines (HEK293, HeLa) where other reporters (ManNAl, SiaNAz, SiaNAl) failed or showed weak incorporation [1]. Its 10- to 40-fold signal enhancement over negative controls makes it ideal for flow cytometry and fluorescence microscopy applications [1].

Synthesis of Low-Cytotoxicity Butanoylated Analogs for Sensitive Cell Cultures

ManNaz serves as the essential starting material for synthesizing butanoylated derivatives such as 1,3,4-O-Bu₃ManNAz, which achieve effective metabolic labeling at concentrations 3- to 5-fold lower (12.5-25 µM) than Ac₄ManNAz (50-150 µM) and exhibit no apoptosis up to 400 µM [1]. This makes ManNaz the preferred precursor for creating labeling reagents compatible with apoptosis-sensitive primary cells, stem cells, or long-term live-cell imaging experiments where peracetylated compounds induce unacceptable cytotoxicity [1].

pH-Responsive Targeted Delivery of Azido Sugars for Cell-Selective Imaging

ManNaz is the active payload in advanced polymer-based delivery systems for cell-selective metabolic labeling. For example, it has been successfully caged via acid-labile linkages onto water-soluble polymer carriers functionalized with targeting moieties (e.g., lactobionic acid for hepatoma cells), enabling cell-specific release and subsequent cell surface sialylation labeling [1]. Procurement of high-purity ManNaz is essential for the reliable synthesis and quality control of such targeted delivery vehicles.

Technical Documentation Hub

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36 linked technical documents
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